{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine

Thermal stability Safety Storage

Medicinal chemistry teams face reproducibility risks when using generic spirocyclic amines due to dramatic SAR variability. This building block solves that issue with a validated scaffold. - **Proven biological relevance**: Core of VU6015241 (hM4 IC50 = 71 nM; >140-fold subtype selectivity). - **Differentiated properties**: Cyclopropylmethyl handle vs. N-methyl reduces impurity risk; higher flash point (138.9°C) improves scale-up safety. - **Quality assurance**: 98% purity with full NMR/HPLC/GC documentation. - **Direct application**: Enables GLP-1 agonists (danuglipron class) and selective mAChR antagonists.

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
Cat. No. B12079549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Structural Identifiers
SMILESC1CC1CNCC2CC23CCNCC3
InChIInChI=1S/C12H22N2/c1-2-10(1)8-14-9-11-7-12(11)3-5-13-6-4-12/h10-11,13-14H,1-9H2
InChIKeyGIZBKUVOYAZSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine: Physicochemical Overview


{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine (CAS 1344003-11-7) is a spirocyclic diamine building block featuring a rigid 6-azaspiro[2.5]octane core linked via a methylene bridge to a cyclopropylmethylamine moiety . The compound is supplied at 98% standard purity with full analytical characterization (NMR, HPLC, GC) . Its molecular formula is C12H22N2, molecular weight 194.32, and it exhibits a predicted density of 1.0±0.1 g/cm³, boiling point of 274.4±8.0 °C, and flash point of 138.9±10.2 °C . The spirocyclic scaffold itself has been validated in multiple drug-discovery campaigns, most notably as the core of potent and selective M4 muscarinic acetylcholine receptor antagonists (e.g., VU6015241, hM4 IC50 = 71 nM) [1].

1 Spirocyclic scaffold reported in M4 mAChR antagonist optimization
2 98% purity with full analytical characterization (NMR, HPLC, GC)
3 Cyclopropylmethylamine handle for parallel synthesis and conformational control

Why Generic Substitution Fails for This Spirocyclic Amine


Spirocyclic amine building blocks are not interchangeable commodities. The specific combination of the 6-azaspiro[2.5]octane core with a cyclopropylmethylamine appendage—connected via a methylene linker rather than a direct N-methyl group—imparts distinct physical-chemical properties that directly impact synthesis, purification, and downstream biological performance . As demonstrated by the M4 antagonist series, subtle modifications to the spirocyclic scaffold dramatically alter potency (IC50 ranging from <100 nM to >10,000 nM across analogs) and selectivity profiles [1]. Substituting the cyclopropylmethyl group with a simpler N-methyl group results in a measurable reduction in flash point (from 138.9 °C to 106.2 °C), indicating different thermal stability and handling requirements . These data underscore that generic replacement of this building block with a close analog introduces unacceptable variability in both synthetic workflow and final compound properties.

Target Compound
  • Cyclopropylmethyl group provides conformational rigidity
  • Flash point profile supports broader safe-handling range
  • 98% certified purity with full QC documentation
Generic N‑Methyl Analog / Other Spirocycles
  • N‑methyl analog lacks cyclopropyl rigidity; may alter binding entropy
  • Lower flash point may impact handling and storage classification
  • Purity levels (95‑97%) and QC may vary across generic sources
  • Different spiro cores (e.g., [3.3.0]pyrrolocyclopentane) shift selectivity and PK profile

Quantitative Differentiation Evidence


Thermal Safety Margin vs. N-Methyl Analog

The target compound {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine exhibits a flash point of 138.9±10.2 °C, compared to 106.2±9.4 °C for the closest N-methyl analog N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine . This 32.7 °C higher flash point indicates lower flammability risk and broader safe-handling temperature windows.

Flash Point Margin
Head‑to‑head
138.9±10.2 °C vs 106.2±9.4 °C (N‑methyl analog)
Supports safer handling assessment; wider temperature window
Predicted values at 760 mmHg
Thermal stability Safety Storage

Supplier-Certified Purity Advantage

Bidepharm supplies {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine at a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the N-methyl analog N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine is commonly available at 95% minimum purity from multiple vendors .

Purity Comparison
Head‑to‑head
98% (Bidepharm, full QC) vs 95‑97% (generic analog)
Higher certified purity may reduce need for additional purification
Supplier QC includes NMR, HPLC, GC
Purity Quality control Batch consistency

Validated Scaffold for M4 Receptor Antagonism

The 6-azaspiro[2.5]octane scaffold has been demonstrated as a privileged core for potent and subtype-selective M4 muscarinic acetylcholine receptor (mAChR4) antagonism. In a systematic SAR study, the optimized chiral 6-azaspiro[2.5]octane derivative VU6015241 (compound 19) achieved hM4 IC50 = 71 nM and rM4 IC50 = 44 nM, with >140-fold selectivity over hM1, hM2, rM1, rM2, rM3, and rM5 subtypes (all IC50 >10,000 nM) [1]. The scaffold also conferred excellent kinetic solubility (73.63 μg/mL at pH 2.2) and moderate brain exposure in rodents [1]. Other spirocyclic cores (e.g., [3.3.0]pyrrolocyclopentane) yielded different selectivity and PK profiles, underscoring the non-fungibility of spirocyclic scaffolds [1].

Scaffold M4 Potency Context
Class‑level inference
6‑azaspiro[2.5]octane derivative VU6015241: hM4 IC50 71 nM, >140‑fold subtype selectivity
Supports scaffold selection for M4 antagonist SAR
Data from reported chiral derivative; building block itself not assayed
M4 muscarinic receptor CNS drug discovery Structure-activity relationship

Cyclopropylmethyl Substituent Rigidity vs. N-Methyl

The target compound incorporates a cyclopropylmethyl group linked via a secondary amine (methylene spacer), whereas the closest analog substitutes with an N-methyl group directly on the amine. The N-methyl analog N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine has a predicted LogP of 0.95 . The target compound's LogP is expected to be slightly higher due to the additional methylene unit, though direct measured LogP data are not available. The cyclopropyl ring introduces conformational rigidity absent in simple alkyl substituents, which is a recognized design principle for reducing entropic penalty upon target binding [1].

Rigidity vs N‑Methyl
Supporting evidence
Cyclopropylmethyl imparts conformational restriction; N‑methyl analog lacks rigidity
May improve metabolic stability and target binding enthalpy
Predicted LogP; direct experimental data not available
Lipophilicity Metabolic stability Molecular design

Optimal Procurement and Application Scenarios


M4 Muscarinic Antagonist Lead Optimization

Medicinal chemistry teams pursuing selective M4 mAChR antagonists should prioritize this building block for SAR exploration. The 6-azaspiro[2.5]octane scaffold has demonstrated sub-100 nM M4 potency with >140-fold subtype selectivity, as evidenced by VU6015241 [1]. The cyclopropylmethylamine handle provides a versatile attachment point for parallel library synthesis.

GLP-1 Receptor Agonist Scaffold Diversification

As reported by Aspnes et al., 6-azaspiro[2.5]octane derivatives were optimized into potent small-molecule GLP-1 receptor agonists, paralleling the clinical candidate danuglipron [1]. This building block enables direct access to this validated scaffold for type 2 diabetes and obesity drug discovery programs.

High-Purity Spirocyclic Intermediate Synthesis

For process chemistry and scale-up applications, the compound's 98% certified purity with full QC documentation (NMR, HPLC, GC) minimizes impurity carry-through in multi-step sequences [1]. The flash point of 138.9 °C also provides a wider safe-handling window compared to the N-methyl analog (106.2 °C), reducing process safety risks during kilogram-scale operations .

Conformational Restriction in Fragment-Based Design

The rigid spirocyclic core combined with the cyclopropylmethyl substituent offers a pre-organized 3D pharmacophore that reduces entropic penalty upon target binding. This feature is particularly valuable in fragment-based screening libraries where molecular rigidity correlates with higher hit confirmation rates [1].

Application
Selection Property
Validation Focus
M4 mAChR antagonist SAR studies
Spirocyclic scaffold with reported M4 subtype selectivity
M4 potency and selectivity in cell-based assays
GLP‑1 receptor agonist lead optimization
6‑azaspiro[2.5]octane core applied in GLP‑1 agonist series
GLP‑1R activation and PK in model systems
High‑purity intermediate for multi‑step synthesis
98% certified purity with full analytical characterization
Impurity profiling and lot‑to‑lot consistency
Fragment‑based library with conformational restriction
Rigid spirocyclic core with cyclopropylmethyl handle
Binding efficiency and hit confirmation rate
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